5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride
Overview
Description
5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride is a synthetic organic compound belonging to the class of piperidin-2-one derivatives. This compound features a thiophene ring, which is a sulfur-containing heterocycle, attached to a piperidin-2-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride typically involves multiple steps, starting with the construction of the thiophene ring followed by the formation of the piperidin-2-one core. One common approach is the cyclization of appropriate precursors using strong bases or acids under controlled conditions.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Biologically, 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride has shown potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.
Medicine: Medically, it is being explored for its pharmacological properties, including its potential use as a stimulant or in the treatment of various diseases.
Industry: In industry, this compound is utilized in the production of specialty chemicals and materials, benefiting from its unique structural features and reactivity.
Mechanism of Action
The mechanism by which 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes and signaling pathways.
Comparison with Similar Compounds
Thiopropamine: A stimulant drug similar to amphetamine but with a thiophene ring replacing the phenyl group.
Other Thiophene Derivatives: Various thiophene-based analogs used in medicinal chemistry and material science.
Uniqueness: 5-Amino-1-methyl-6-(thiophen-2-yl)piperidin-2-one hydrochloride stands out due to its specific structural features, such as the presence of the thiophene ring and the piperidin-2-one core, which contribute to its unique chemical and biological properties.
This compound continues to be a subject of interest in scientific research and industrial applications, offering promising potential in various fields.
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Properties
IUPAC Name |
5-amino-1-methyl-6-thiophen-2-ylpiperidin-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.ClH/c1-12-9(13)5-4-7(11)10(12)8-3-2-6-14-8;/h2-3,6-7,10H,4-5,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTSZHCWNCZBSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CCC1=O)N)C2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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